molecular formula C15H21NO3 B5793330 ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate

ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate

Cat. No. B5793330
M. Wt: 263.33 g/mol
InChI Key: MFGLVJMLGUMINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate, also known as EBPC, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. EBPC is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate is not fully understood, but studies have suggested that it may act through multiple pathways. ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This can increase the levels of acetylcholine in the brain, which is important for cognitive function. ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate has also been shown to have antioxidant properties, which can protect neurons from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate can improve cognitive function and memory in animal models of neurodegenerative diseases. ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators. ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate has been shown to have low toxicity and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

Ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its neuroprotective effects, low toxicity, and well-tolerated nature. However, its mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic applications. Additionally, the synthesis of ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate. One area of interest is its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate in humans. Another area of interest is the development of more efficient synthesis methods for ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate. Additionally, more research is needed to fully understand the mechanism of action of ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate and its potential interactions with other drugs.

Synthesis Methods

Ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate can be synthesized through various methods, including the reaction of 3-hydroxybenzylamine with ethyl 4-piperidinecarboxylate in the presence of a catalyst such as HCl or H2SO4. Another method involves the reaction of 3-hydroxybenzaldehyde with piperidine and ethyl chloroformate in the presence of a base such as NaOH or KOH. The resulting product is then purified through column chromatography or recrystallization.

Scientific Research Applications

Ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate has neuroprotective effects and can improve cognitive function in animal models of these diseases. ethyl 1-(3-hydroxybenzyl)-4-piperidinecarboxylate has also been studied for its potential analgesic and anti-inflammatory effects.

properties

IUPAC Name

ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-6-8-16(9-7-13)11-12-4-3-5-14(17)10-12/h3-5,10,13,17H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGLVJMLGUMINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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